molecular formula C30H29N3O3 B286485 3-(9H-fluoren-9-ylidene)-1-{2-[4-(2-methoxyphenyl)-1-piperazinyl]ethyl}-2,5-pyrrolidinedione

3-(9H-fluoren-9-ylidene)-1-{2-[4-(2-methoxyphenyl)-1-piperazinyl]ethyl}-2,5-pyrrolidinedione

Cat. No.: B286485
M. Wt: 479.6 g/mol
InChI Key: PZWNEECYKUPZOR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(9H-fluoren-9-ylidene)-1-{2-[4-(2-methoxyphenyl)-1-piperazinyl]ethyl}-2,5-pyrrolidinedione is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a combination of a piperazine ring, a fluorene moiety, and a pyrrolidinedione core, making it a subject of interest in medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(9H-fluoren-9-ylidene)-1-{2-[4-(2-methoxyphenyl)-1-piperazinyl]ethyl}-2,5-pyrrolidinedione typically involves multi-step organic reactions. The process begins with the preparation of the piperazine derivative, followed by the introduction of the fluorene moiety and the pyrrolidinedione core. Common reagents used in these reactions include various alkylating agents, oxidizing agents, and catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process and reduce costs.

Chemical Reactions Analysis

Types of Reactions

3-(9H-fluoren-9-ylidene)-1-{2-[4-(2-methoxyphenyl)-1-piperazinyl]ethyl}-2,5-pyrrolidinedione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states, which may alter its chemical properties.

    Reduction: Reduction reactions can be used to modify the functional groups within the compound.

    Substitution: The compound can undergo substitution reactions, where specific atoms or groups are replaced by other atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pH levels, and solvent systems to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can produce a variety of substituted analogs.

Scientific Research Applications

3-(9H-fluoren-9-ylidene)-1-{2-[4-(2-methoxyphenyl)-1-piperazinyl]ethyl}-2,5-pyrrolidinedione has several scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and materials.

    Biology: It may be studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: The compound could be explored for its potential therapeutic effects, including anti-inflammatory or anticancer properties.

    Industry: It may be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 3-(9H-fluoren-9-ylidene)-1-{2-[4-(2-methoxyphenyl)-1-piperazinyl]ethyl}-2,5-pyrrolidinedione involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    3-(9H-fluoren-9-ylidene)-1-{2-[4-(2-methoxyphenyl)-1-piperazinyl]ethyl}-2,5-pyrrolidinedione: shares structural similarities with other compounds containing piperazine, fluorene, and pyrrolidinedione moieties.

    This compound: can be compared to other piperazine derivatives, fluorene-based compounds, and pyrrolidinedione analogs.

Uniqueness

The uniqueness of this compound lies in its specific combination of structural features, which may confer distinct chemical and biological properties

Properties

Molecular Formula

C30H29N3O3

Molecular Weight

479.6 g/mol

IUPAC Name

3-fluoren-9-ylidene-1-[2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl]pyrrolidine-2,5-dione

InChI

InChI=1S/C30H29N3O3/c1-36-27-13-7-6-12-26(27)32-17-14-31(15-18-32)16-19-33-28(34)20-25(30(33)35)29-23-10-4-2-8-21(23)22-9-3-5-11-24(22)29/h2-13H,14-20H2,1H3

InChI Key

PZWNEECYKUPZOR-UHFFFAOYSA-N

SMILES

COC1=CC=CC=C1N2CCN(CC2)CCN3C(=O)CC(=C4C5=CC=CC=C5C6=CC=CC=C64)C3=O

Canonical SMILES

COC1=CC=CC=C1N2CCN(CC2)CCN3C(=O)CC(=C4C5=CC=CC=C5C6=CC=CC=C64)C3=O

Origin of Product

United States

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